diphenylmethyl N-(phenylacetyl)glycinate
Overview
Description
Diphenylmethyl N-(phenylacetyl)glycinate, also known as DPhG, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. DPhG is a derivative of glycine and is classified as a glycine transporter 1 (GlyT1) inhibitor. GlyT1 is responsible for the reuptake of glycine in the central nervous system, and its inhibition by DPhG has been shown to have various biochemical and physiological effects.
Mechanism of Action
Diphenylmethyl N-(phenylacetyl)glycinate acts as a competitive inhibitor of GlyT1, preventing the reuptake of glycine in the central nervous system. This leads to an increase in extracellular glycine levels, which can activate N-methyl-D-aspartate (NMDA) receptors. Activation of NMDA receptors has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase extracellular glycine levels in the brain, leading to the activation of NMDA receptors. This activation has been linked to improved cognitive function and memory.
Advantages and Limitations for Lab Experiments
Diphenylmethyl N-(phenylacetyl)glycinate has several advantages as a research tool. It is a potent and selective inhibitor of GlyT1, making it useful for investigating the role of glycine in the central nervous system. It has also been shown to be well-tolerated in animal models, making it a potential candidate for further study.
However, this compound has some limitations as a research tool. It has a short half-life in vivo, making it difficult to maintain consistent levels in animal models. Additionally, it has low solubility in water, which can make dosing and administration challenging.
Future Directions
There are several future directions for research involving diphenylmethyl N-(phenylacetyl)glycinate. One potential area of investigation is the use of this compound as a treatment for cognitive disorders such as Alzheimer's disease. Another area of interest is the potential use of this compound as a tool for investigating the role of glycine in the central nervous system in humans.
Conclusion:
This compound is a potent and selective inhibitor of GlyT1 that has gained attention in the scientific community due to its potential as a research tool. Its ability to increase extracellular glycine levels and activate NMDA receptors has been linked to improved cognitive function and memory. While it has some limitations as a research tool, there are several potential future directions for investigation involving this compound.
Scientific Research Applications
Diphenylmethyl N-(phenylacetyl)glycinate has been used extensively in scientific research as a tool to investigate the role of glycine in the central nervous system. It has been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
properties
IUPAC Name |
benzhydryl 2-[(2-phenylacetyl)amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-21(16-18-10-4-1-5-11-18)24-17-22(26)27-23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23H,16-17H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBHKKBCZGBIKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.